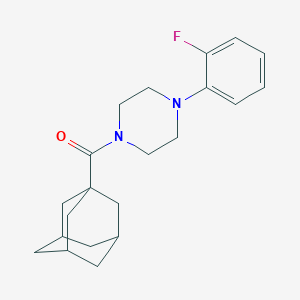

Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone

Description

Properties

IUPAC Name |

1-adamantyl-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN2O/c22-18-3-1-2-4-19(18)23-5-7-24(8-6-23)20(25)21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17H,5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDHXUJVRLNQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Adamantyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of (1-adamantyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and reproducible experimental framework.

Introduction: The Scientific Rationale

The convergence of an adamantane scaffold with a fluorophenylpiperazine moiety in a single molecular entity presents a compelling case for investigation in medicinal chemistry. The adamantane group, a rigid and lipophilic cage-like hydrocarbon, is a well-established pharmacophore known to enhance the metabolic stability and modulate the activity of various drug molecules[1][2]. Its unique structure can facilitate favorable interactions with biological targets.

The 2-fluorophenylpiperazine fragment is a common feature in a number of centrally acting agents. The fluorine substitution can significantly alter the electronic properties and metabolic fate of the phenyl ring, often leading to improved pharmacokinetic profiles and target engagement. The piperazine linker provides a flexible yet constrained connection between these two key pharmacophores.

This technical guide outlines a reliable synthetic route to (1-adamantyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone and discusses its potential applications based on the known pharmacology of its constituent parts.

Chemical Identity and Properties

| Property | Predicted Value |

| Molecular Formula | C21H27FN2O |

| Molecular Weight | 358.46 g/mol |

| IUPAC Name | (1-Adamantyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone |

| Appearance | Expected to be a solid at room temperature |

Synthesis Protocol: A Self-Validating System

The synthesis of (1-adamantyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is approached via a standard nucleophilic acyl substitution reaction. The protocol is designed to be robust and high-yielding, with in-process controls to ensure the integrity of the final product.

Starting Materials

-

1-(2-Fluorophenyl)piperazine (CAS: 1011-15-0)

-

Adamantane-1-carbonyl chloride (CAS: 2094-72-6)

-

Triethylamine (Et3N) (CAS: 121-44-8)

-

Dichloromethane (DCM), anhydrous (CAS: 75-09-2)

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-fluorophenyl)piperazine (1.0 eq).

-

Solvent and Base: Dissolve the starting material in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) to the solution. The triethylamine acts as a base to quench the HCl generated during the reaction.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of adamantane-1-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride and neutralize the triethylammonium hydrochloride salt. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the preparation of the target compound.

Characterization and Validation

To confirm the identity and purity of the synthesized (1-adamantyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the adamantyl protons (typically in the range of 1.7-2.1 ppm), the piperazine protons, and the aromatic protons of the 2-fluorophenyl group.

-

¹³C NMR will confirm the presence of all carbon atoms, including the carbonyl carbon (expected around 170-180 ppm).

-

¹⁹F NMR will show a single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, providing definitive evidence of its elemental composition.

-

Infrared (IR) Spectroscopy: An IR spectrum will show a strong absorption band for the amide carbonyl group (typically around 1630-1680 cm⁻¹).

Potential Biological Activity and Applications

The biological profile of (1-adamantyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is likely to be influenced by both the adamantane and the 2-fluorophenylpiperazine moieties.

-

Central Nervous System (CNS) Activity: Phenylpiperazine derivatives are known to interact with a variety of CNS receptors, including serotonin and dopamine receptors. The incorporation of the adamantane group could modulate this activity and improve brain penetration due to its lipophilicity.

-

Antiviral and Antiproliferative Potential: Adamantane derivatives have a history of use as antiviral agents. Furthermore, adamantane-containing compounds have been explored for their anticancer properties[3].

-

Metabolic Stability: The adamantane core is resistant to metabolic degradation, which could impart a favorable pharmacokinetic profile to the molecule, leading to a longer half-life in vivo.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of (1-adamantyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone. The described protocol is robust and relies on well-established chemical principles, ensuring a high degree of success for researchers in the field of medicinal chemistry and drug discovery. The unique combination of the adamantane and fluorophenylpiperazine pharmacophores makes this a molecule of significant interest for further biological evaluation.

References

-

PubChem. (1-(2-Fluorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

- Alamri, M. A., et al. (2021). Fluorophenyl Adamantane Derivatives: Anticancer Activity and Biological Targets. Molecules, 26(16), 4995.

- Gogolashvili, I., et al. Project Summary: Synthesis of new derivatives of biological active N-adamantyl-, N-adamantoylaminobenzenes and 2-, 5(6)-adamantylbenzimidazoles.

- Xu, X., et al. (2013). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Asian Journal of Chemistry, 25(13), 7293-7295.

- Barbakadze, V., et al. (2009). Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. Asian Journal of Chemistry, 21(9), 7016-7022.

- Papanastasiou, I., et al. (2015). Synthesis and Cytotoxicity of 4-(2-Adamantyl)phenylalkylamines. Letters in Organic Chemistry, 12(5), 319-323.

- Su, Q., et al. (2012). Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide.

- RSC Publishing. (2021). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Med. Chem., 12, 1357-1367.

- MDPI. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)

-

Wikipedia. Adamantane. Wikimedia Foundation. Retrieved from [Link]

- Arkat USA, Inc. (2021).

Sources

A Technical Guide to the Solubility Characterization of Adamantanyl 4-(2-fluorophenyl)piperazinyl Ketone (AD-FPK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and overall developability. Approximately 40% of new chemical entities exhibit poor aqueous solubility, a challenge that can terminate development.[1][2] This guide provides a comprehensive framework for the solubility characterization of the novel chemical entity Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone (AD-FPK). By dissecting its structural components—a lipophilic adamantane cage, a basic phenylpiperazine core, and a polar ketone linker—we predict its physicochemical properties and outline a multi-tiered experimental strategy to rigorously define its solubility profile. This document details gold-standard thermodynamic and high-throughput kinetic methodologies, explores the impact of physiological pH and biorelevant media, and provides actionable protocols for scientists in the field of drug discovery and development.

Introduction and Physicochemical Profile of AD-FPK

Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone (AD-FPK) is a novel compound whose structure presents a classic challenge in pharmaceutical development: balancing potency-driving lipophilicity with the aqueous solubility required for effective drug absorption. Understanding its solubility is not merely a data point but a cornerstone for formulation design and predicting in vivo performance.[3]

Structural Deconstruction and Predicted Properties

The solubility behavior of AD-FPK is governed by the interplay of its three primary structural motifs:

-

Adamantanyl Group: This rigid, bulky hydrocarbon cage is exceptionally lipophilic.[4][5] Its inclusion significantly increases the molecule's nonpolar surface area, which is expected to drastically lower aqueous solubility.[4][6] Adamantane's hydrophobicity can enhance membrane permeability, but often at the cost of solubility.[5][7]

-

4-(2-fluorophenyl)piperazinyl Ketone Core: The piperazine ring contains a basic nitrogen atom, making AD-FPK a weakly basic drug. This structural feature predicts a strong pH-dependent solubility profile.[8][9][10] At low (acidic) pH, the piperazine nitrogen will be protonated, forming a more soluble salt.[8][11] Conversely, in the neutral to basic environment of the lower gastrointestinal tract, the compound will exist primarily in its less soluble, un-ionized form.[12] The ketone linker introduces a polar group capable of acting as a hydrogen bond acceptor, which may slightly improve solubility compared to a non-polar linker.[13][14][15]

Based on this analysis, AD-FPK is predicted to be a Biopharmaceutical Classification System (BCS) Class II compound: high permeability and low solubility.[16][17][18] For such compounds, the rate-limiting step to absorption is typically drug dissolution.[16]

| Predicted Property | Value / Classification | Rationale |

| Compound Type | Weakly Basic Drug | The presence of the piperazine moiety suggests a pKa in the range of 7-8. |

| Aqueous Solubility | Low | Dominated by the large, lipophilic adamantanyl group.[4] |

| Solubility Profile | pH-Dependent | Higher solubility at acidic pH due to protonation of the piperazine nitrogen.[10][11] |

| Predicted BCS Class | Class II (Low Solubility, High Permeability) | The lipophilic nature suggests good membrane permeability but poor dissolution.[16][17][18] |

| LogP (Octanol-Water) | High (>4) | Estimated based on the significant contribution of the adamantane and fluorophenyl groups. |

Experimental Methodologies for Solubility Assessment

A dual-pronged approach using both kinetic and thermodynamic methods is essential for a comprehensive solubility assessment. Kinetic assays are ideal for high-throughput screening in early discovery, while thermodynamic methods provide the definitive equilibrium solubility value required for late-stage development and formulation.[19][20][21]

Thermodynamic Solubility: The Shake-Flask Method

This "gold standard" method determines the equilibrium solubility of a compound in a given solvent, representing the true saturation point.[22][23] It is crucial for pre-formulation studies and regulatory submissions.

Protocol: Shake-Flask Thermodynamic Solubility

-

Preparation: Add an excess amount of solid AD-FPK (ensuring undissolved solid remains) to a known volume (e.g., 2 mL) of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[23][24]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[19][21][22]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[19][24]

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved AD-FPK using a validated analytical method, typically HPLC-UV, against a standard curve.[19][22]

-

Verification: After analysis, measure the pH of the remaining suspension to ensure it has not changed significantly.[23]

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility for High-Throughput Screening

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer.[25][26][27] This method is not a measure of true equilibrium but is invaluable for ranking large numbers of compounds in early drug discovery.[20][21]

Protocol: Kinetic Solubility via Nephelometry or Direct UV

-

Stock Solution: Prepare a high-concentration stock solution of AD-FPK in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: Dispense a small volume of the DMSO stock (e.g., 2 µL) into the wells of a 96- or 384-well microplate.[25]

-

Precipitation: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired concentration, ensuring the final DMSO concentration is low (e.g., <2%).[27]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1.5-2 hours).[25][27]

-

Measurement:

-

Nephelometry: Measure the light scattering caused by precipitated particles using a nephelometer.[19][25] The solubility limit is the concentration at which scattering significantly increases.

-

Direct UV: Filter the plate to remove precipitate. Measure the UV absorbance of the filtrate and quantify the concentration of the soluble compound against a standard curve.[25]

-

Caption: Kinetic Solubility Workflow.

Data Interpretation: The Impact of Physiological Conditions

Solubility data from simple buffers provides a baseline but is often poorly predictive of in vivo behavior. A thorough characterization must assess solubility across a range of physiologically relevant conditions.

pH-Dependent Solubility Profile

As a weak base, AD-FPK's solubility will be highly dependent on the pH of its environment.[8][10] Characterizing this relationship is critical for predicting its behavior as it transits from the acidic stomach to the more neutral small intestine.

A pH-solubility profile should be generated by performing the thermodynamic shake-flask method in a series of buffers across the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[16] The expected result is high solubility at low pH, which decreases sharply as the pH approaches and exceeds the compound's pKa.[11][12] This phenomenon can lead to supersaturation and subsequent precipitation in the small intestine, a critical consideration for bioavailability.[28]

| pH of Medium | Simulated GI Environment | Expected AD-FPK Solubility |

| 1.2 | Stomach (Fasted) | High |

| 4.5 | Small Intestine (Upper) | Moderate |

| 6.8 | Small Intestine (Lower) | Low |

| 7.4 | Blood/Systemic | Very Low |

Solubility in Biorelevant Media (FaSSIF & FeSSIF)

Simple aqueous buffers lack the bile salts and phospholipids present in the human gut that aid in the solubilization of lipophilic drugs.[29] Therefore, measuring solubility in biorelevant media is a more accurate way to predict in vivo dissolution.[30][31][32]

-

FaSSIF (Fasted State Simulated Intestinal Fluid): This medium mimics the composition of intestinal fluid on an empty stomach (pH ~6.5) and contains low concentrations of sodium taurocholate (a bile salt) and lecithin (a phospholipid).[30][31][33]

-

FeSSIF (Fed State Simulated Intestinal Fluid): This medium simulates the intestinal environment after a meal (pH ~5.0) and has significantly higher concentrations of bile salts and lecithin, reflecting the digestive response.[30][31][34]

For a highly lipophilic compound like AD-FPK, solubility is expected to be significantly higher in both FaSSIF and FeSSIF compared to simple buffers, with FeSSIF likely showing the greatest solubilizing effect due to its higher micelle content.[29][34] This data is crucial for understanding potential food effects on the drug's absorption.

| Medium | pH | Expected AD-FPK Solubility | Rationale |

| Phosphate Buffer | 6.8 | Low | Baseline aqueous solubility. |

| FaSSIF | 6.5 | Moderate | Micellar solubilization by bile salts/lecithin.[33] |

| FeSSIF | 5.0 | High | Lower pH and higher micelle concentration enhance solubility.[34] |

Strategies for Solubility Enhancement

If the determined solubility of AD-FPK is insufficient for therapeutic viability (e.g., <10 µg/mL), several formulation strategies can be explored.[35][36] The choice of method depends on the drug's properties and the desired dosage form.[2][3]

-

Salt Formation: Targeting the basic piperazine nitrogen to form a salt (e.g., hydrochloride, mesylate) is a common and effective method to increase the dissolution rate and apparent solubility of weakly basic drugs.[1][2]

-

Amorphous Solid Dispersions (ASDs): Dispersing AD-FPK in its amorphous (non-crystalline) state within a polymer matrix can prevent the formation of the stable, low-solubility crystal lattice, thereby maintaining a higher energy state that favors dissolution.[1][36]

-

Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can enhance the rate of dissolution according to the Noyes-Whitney equation.[3][35]

-

Co-solvents and Formulation Vehicles: For preclinical studies, determining solubility in common vehicles like PEG 400, propylene glycol, or various surfactant-based systems is essential for developing appropriate dosing solutions.[1][35]

Conclusion

The structural features of Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone (AD-FPK)—specifically its bulky lipophilic adamantane group and basic piperazine core—strongly suggest it is a BCS Class II compound with low, pH-dependent aqueous solubility. A rigorous, multi-faceted characterization is therefore imperative. By employing both thermodynamic and kinetic assays and evaluating solubility in physiologically relevant media like FaSSIF and FeSSIF, researchers can build a comprehensive profile that accurately predicts in vivo challenges and informs rational formulation design. This systematic approach is fundamental to navigating the complexities of drug development and successfully advancing promising but poorly soluble candidates like AD-FPK toward the clinic.

References

- Verma, S., & Rawat, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.

- Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Research.

- Prajapati, R., & Patel, P. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research.

- Jadhav, N. et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- S, S., & S, S. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 209–220.

- Klein, S. (2002). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Dissolution Technologies.

- Wikipedia. (2023, December 26).

- Agno Pharmaceuticals. (n.d.).

- ResearchGate. (n.d.). Schematic representation of the pH-solubility profile of a basic drug.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Dissolution Technologies. (n.d.).

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development.

- Kumar, L. et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Applied Pharmaceutical Science & Research, 1(1), 1-13.

- ResearchGate. (n.d.). Solubility of the tested drugs in (A) FaSSIF, and in (B) FeSSIF.

- International Journal of Pharmaceutical Sciences Review and Research. (2025, March 30).

- Taylor & Francis. (n.d.).

- Dissolution Technologies. (n.d.).

- PubMed Central. (2015).

- Biorelevant.com. (n.d.).

- PubMed. (2008). In vitro solubility assays in drug discovery.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- PubMed Central. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.

- Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.

- Biorelevant.com. (n.d.). Two stage biorelevant dissolution test.

- pH and Solvent Effect on Drug Solubility. (n.d.).

- ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.

- SciELO. (2015).

- Taylor & Francis Online. (2008, October 20).

- PCBIS. (n.d.). Thermodynamic solubility.

- ResearchGate. (2025, August 6). (PDF)

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Biorelevant.com. (n.d.).

- Bienta.net. (n.d.). Shake-Flask Solubility Assay.

- ResearchGate. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.

- PubMed. (2015).

- PubMed. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- Wikipedia. (n.d.). Adamantane.

- Purosolv. (2025, June 26). Role of Acetone in Solubility Enhancement of Drugs.

- Aldehydes and Ketones in Medical Chemistry. (n.d.).

- Science.gov. (n.d.). increase drug solubility: Topics.

- Solubility of Things. (n.d.). Piperazine.

- PubChem. (n.d.). 1-(4-chlorobenzoyl)-2-(2-(4-(4-fluorophenyl)piperazinyl)ethyl)piperidine dihydrochloride.

Sources

- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjbphs.com [wjbphs.com]

- 4. jchr.org [jchr.org]

- 5. researchgate.net [researchgate.net]

- 6. Adamantane - Wikipedia [en.wikipedia.org]

- 7. connectsci.au [connectsci.au]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scielo.br [scielo.br]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. enamine.net [enamine.net]

- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 22. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 23. dissolutiontech.com [dissolutiontech.com]

- 24. researchgate.net [researchgate.net]

- 25. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 26. protocols.io [protocols.io]

- 27. charnwooddiscovery.com [charnwooddiscovery.com]

- 28. biorelevant.com [biorelevant.com]

- 29. researchgate.net [researchgate.net]

- 30. dissolutiontech.com [dissolutiontech.com]

- 31. pharmalesson.com [pharmalesson.com]

- 32. dissolutiontech.com [dissolutiontech.com]

- 33. biorelevant.com [biorelevant.com]

- 34. biorelevant.com [biorelevant.com]

- 35. ijpbr.in [ijpbr.in]

- 36. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application Note: Structural Elucidation and Isomeric Differentiation of Fluorophenyl Piperazine Ketones via LC-MS/MS

Abstract

This application note details a robust LC-MS/MS methodology for the characterization of fluorophenyl piperazine ketones, a structural class frequently encountered in novel psychoactive substances (NPS) and psychopharmaceutical research. We address the critical analytical challenge of differentiating positional isomers (ortho-, meta-, and para-fluorine substitution) using Electrospray Ionization (ESI) fragmentation mechanics. This guide provides a self-validating protocol for identifying diagnostic product ions derived from

Introduction

Fluorophenyl piperazine ketones represent a hybrid class of compounds combining the pharmacophore of synthetic cathinones with piperazine moieties. The presence of the fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the piperazine ring often confers serotonergic activity.

A major analytical bottleneck is the differentiation of positional isomers (e.g., 2-fluoro, 3-fluoro, and 4-fluoro analogs). These isomers often share identical molecular weights and similar retention times on standard C18 columns. However, their fragmentation patterns in tandem mass spectrometry (MS/MS) exhibit subtle but reproducible intensity differences driven by electronic effects (inductive and mesomeric) and steric hindrance (the "ortho effect").

This protocol leverages these mechanistic differences to establish a definitive identification workflow.

Experimental Protocol

Reagents and Sample Preparation

-

Stock Solution: Dissolve 1 mg of target analyte in 1 mL Methanol (LC-MS grade).

-

Working Standard: Dilute stock to 100 ng/mL in Mobile Phase A/B (50:50).

-

Internal Standard: Use deuterated analogs (e.g., TFMPP-d4) if available, or a structural analog like 3,4-dichlorophenylpiperazine.

Liquid Chromatography Conditions

To achieve separation of positional isomers, a Biphenyl stationary phase is superior to C18 due to enhanced

| Parameter | Setting |

| System | UHPLC (Agilent 1290 / Waters Acquity or equivalent) |

| Column | Biphenyl Phase , 2.1 x 100 mm, 1.7 µm (e.g., Kinetex or Raptor) |

| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Gradient | 0-1 min: 5% B; 1-8 min: 5% |

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode (

) -

Source Temp: 350°C

-

Capillary Voltage: 3.0 kV

-

Collision Energy (CE): Ramped (15, 30, 45 eV) to capture both labile and stable fragments.

Results & Discussion: Fragmentation Mechanics

General Fragmentation Pathway

The fragmentation of fluorophenyl piperazine ketones is dominated by the stability of the acylium ion formed via

Key Diagnostic Ions:

-

Fluorobenzoyl Cation (

123): The "signature" ion for mono-fluorinated derivatives. Formed by -

Immonium Ion: The nitrogen-containing fragment.[1] Its mass depends on the alkyl chain length (e.g., if the ketone linker is a propanone, the immonium species includes the ethyl group and the piperazine ring).

-

Fluorophenyl Cation (

95): Formed by the loss of CO from the fluorobenzoyl cation. -

Piperazine Ring Fragments: Secondary fragmentation leads to ring opening, often observed as losses of

(28 Da) or

Visualization of Signaling Pathways (Fragmentation Map)

The following diagram illustrates the stepwise degradation of a representative 1-(4-fluorophenyl)-2-(1-piperazinyl)-1-propanone.

Caption: Figure 1. Proposed ESI-MS/MS fragmentation pathway for fluorophenyl piperazine ketones, highlighting the divergent charge retention pathways (Acylium vs. Immonium).

Isomeric Differentiation (The "Ortho Effect")

Differentiation of o-, m-, and p- isomers relies on the relative abundance (RA) of the Fluorobenzoyl ion (

-

Ortho-F (2-fluorophenyl): The fluorine atom at the ortho position creates steric hindrance and electronic repulsion with the carbonyl oxygen. This destabilizes the planar transition state required for resonance stabilization of the benzoyl cation. Result: Lower abundance of

123 relative to the immonium ion compared to para-isomers. -

Para-F (4-fluorophenyl): The fluorine is distant from the reaction center. The resonance donation of fluorine (mesomeric effect) can stabilize the acylium ion. Result: High abundance of

123. -

Meta-F (3-fluorophenyl): Intermediate behavior, often distinguishable by retention time on Biphenyl columns (Meta often elutes between Ortho and Para).

Data Summary Table: Isomer Specificity

| Isomer | Retention Time (Biphenyl) | Dominant Fragment | |

| 2-Fluoro (Ortho) | Early Eluter | Immonium / | Low (< 0.5) |

| 3-Fluoro (Meta) | Mid Eluter | Mixed | Medium (~ 1.0) |

| 4-Fluoro (Para) | Late Eluter | High (> 2.0) |

Validation & Troubleshooting

Self-Validating Checks

-

The "95/123 Check": If

95 is present without -

Nitrogen Rule Verification: The precursor is likely an odd mass (assuming 2 nitrogens), while major fragments (benzoyl) are odd mass (even electron ions in ESI).

-

Column Performance: If o/m/p isomers co-elute, the mobile phase pH is likely too low. Adjust Ammonium Formate to pH 4.5 to utilize the piperazine's pKa for selectivity changes.

Common Pitfalls

-

In-Source Fragmentation: High capillary temperatures (>400°C) can cause premature loss of water or HF, complicating the spectra. Keep source temp moderate (350°C).

-

Isobaric Interferences: Synthetic impurities often include des-fluoro or chloro-analogs. Monitor

105 (non-fluorinated benzoyl) to rule out contamination.

References

-

UNODC (United Nations Office on Drugs and Crime). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. Retrieved from [Link]

-

Zhu, N., et al. (2021).[2][3] Mass Fragmentation Characteristics of Piperazine Analogues.[2][4][5][6] Journal of Chinese Mass Spectrometry Society.[2][7] Retrieved from [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]

Sources

- 1. jpsionline.com [jpsionline.com]

- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers [zpxb.xml-journal.net]

Precision Characterization of Adamantanyl Ketones: Optimized Radioligand Binding Protocols for Cannabinoid Receptors

Executive Summary & Scientific Context

Adamantanyl ketones represent a structurally distinct class of synthetic cannabinoid receptor agonists (SCRAs), typified by compounds such as AB-001 (1-pentyl-3-(1-adamantoyl)indole). Unlike traditional naphthoylindoles (e.g., JWH-018), these ligands incorporate a rigid, bulky, and highly lipophilic adamantane cage linked via a ketone bridge to an indole or indazole core.

While this structural motif confers high affinity for Cannabinoid Receptors 1 and 2 (CB1/CB2), it presents unique experimental challenges. The extreme hydrophobicity (LogP > 4.5) of the adamantyl moiety leads to rapid aggregation in aqueous buffers and significant non-specific binding (NSB) to plasticware. Standard GPCR binding protocols often yield variable

This guide provides an optimized Competition Radioligand Binding Assay specifically engineered for adamantanyl ketones, incorporating critical modifications to mitigate lipophilic artifacts and ensure robust

Mechanistic Basis of Binding

To optimize the assay, one must understand the binding mode. The adamantane group functions as a "super-lipophilic" anchor.

Structural Interaction Map

The adamantane cage occupies the deep hydrophobic pocket of the CB1 receptor formed by Transmembrane helices (TM) 3, 5, and 6. The ketone carbonyl functions as a hydrogen bond acceptor, often interacting with residues near the toggle switch (e.g., W356 or F200 regions), stabilizing the active receptor conformation.

Figure 1: Pharmacophore interaction map of adamantanyl ketones within the CB1 orthosteric binding site. The bulky adamantane cage drives affinity through extensive hydrophobic contact.

Strategic Experimental Design

The "Sticky Ligand" Problem

Adamantanyl ketones adhere avidly to polypropylene and polystyrene. If you prepare a serial dilution in standard plastic tubes and transfer it to the assay plate, the actual concentration of free drug will be significantly lower than calculated, leading to an underestimation of potency (high

The Optimized Solution System

-

Vessel Selection: All serial dilutions must be performed in silanized glass vials or low-binding polypropylene (e.g., Eppendorf LoBind).

-

Filter Pre-treatment: Glass fiber filters (GF/B or GF/C) must be pre-soaked in 0.1% - 0.5% Polyethyleneimine (PEI) . PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand (often amino-alkyl indoles) from sticking to the filter.

-

BSA Balance: Bovine Serum Albumin (BSA) is required in the buffer to keep the adamantane soluble. However, >0.5% BSA creates a "lipid sink" that sequesters the drug. Optimal: 0.1% Fatty-Acid Free BSA.

Detailed Protocol: Competition Binding Assay

A. Materials & Reagents[1][2][3][4][5][6][7]

-

Membranes: CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors (

pmol/mg protein). -

Radioligand: [

H]-CP55,940 (Specific Activity: 100–180 Ci/mmol). Note: This is preferred over [ -

Test Compounds: Adamantanyl ketones (dissolved in 100% DMSO to 10 mM stock).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

, 1 mM EDTA, 0.1% BSA (Fatty Acid Free) . -

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

, 0.5% BSA (Ice cold). Note: Higher BSA in wash helps strip non-specific binding from filters.

B. Membrane Preparation (Prerequisite)

-

Harvest cells in ice-cold PBS + Protease Inhibitors.

-

Homogenize (Polytron) and centrifuge at 200

(10 min) to remove debris. -

Centrifuge supernatant at 40,000

(30 min, 4°C). -

Resuspend pellet in Assay Buffer (no BSA yet), aliquot, and store at -80°C.

C. Assay Workflow

Step 1: Plate Preparation Use 96-well polypropylene V-bottom plates (low binding).

-

Total Binding (TB): Add 25

L Assay Buffer + DMSO vehicle. -

Non-Specific Binding (NSB): Add 25

L of 10 -

Test Wells: Add 25

L of adamantanyl ketone serial dilutions (10 pM to 10-

Critical: Final DMSO concentration must be

.

-

Step 2: Radioligand Addition

Add 25

-

Target concentration:

(typically 0.5 nM).

Step 3: Receptor Initiation

Add 200

-

Total Volume: 250

L.[1]

Step 4: Equilibrium Incubation Incubate at 30°C for 90 minutes .

-

Why? Adamantanes have slow association/dissociation kinetics due to lipophilicity. 60 minutes is often insufficient for equilibrium.

Step 5: Harvesting

-

Pre-soak GF/C filter plates in 0.5% PEI for 60 minutes at 4°C.

-

Harvest using a vacuum manifold (e.g., PerkinElmer FilterMate).

-

Wash filters rapidly (

L) with Ice-Cold Wash Buffer . -

Dry filters (50°C, 30 min) or use Meltilex.

-

Add scintillant and count (LSC).

Data Analysis & Interpretation

Calculation of

Raw CPM (Counts Per Minute) data must be converted to specific binding.

-

Specific Binding:

. -

Determination: Fit data to a non-linear regression (One-site competition model):

-

Cheng-Prusoff Correction: Convert

to the equilibrium dissociation constant (- = Concentration of radioligand used (nM).

- = Dissociation constant of radioligand (determined previously via Saturation Binding).[2]

Representative Data: Adamantanyl Ketone SAR

The table below illustrates how the adamantane linkage affects affinity.

| Compound | Structure | hCB1 | hCB2 | Selectivity (CB2/CB1) |

| AB-001 | 1-adamantyl ketone | 2.4 ± 0.5 | 18 ± 3 | 7.5 |

| Analogue A | 2-adamantyl ketone | 15.2 ± 2.1 | 1.1 ± 0.2 | 0.07 |

| Analogue B | Naphthyl ketone (JWH-018) | 9.0 ± 1.0 | 2.9 ± 0.5 | 0.32 |

Note: The 1-adamantyl group (AB-001) generally favors CB1 affinity compared to the naphthyl equivalent, while shifting the attachment to the 2-position often enhances CB2 selectivity.

Troubleshooting & Quality Control

The following workflow diagram addresses common failure modes when assaying adamantanyl compounds.

Figure 2: Decision matrix for troubleshooting radioligand binding assays with lipophilic adamantanyl ligands.

References

-

International Union of Basic and Clinical Pharmacology (IUPHAR). Cannabinoid Receptors Introduction. Guide to Pharmacology. [Link]

-

Banister, S. D., et al. (2013). Effects of bioisosteric fluorine substitution on the cannabinoid receptor binding affinity of 1-pentyl-3-(1-adamantoyl)indole (AB-001). ACS Chemical Neuroscience. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

-

Wiley, J. L., et al. (2014). Pharmacological evaluation of the cannabimimetic activity of adamantyl-indoles and -indazoles. Neuropharmacology. [Link]

Sources

Application Note: Advanced Crystallization Techniques for the Purification of Adamantanyl Piperazine Derivatives

An Application Guide by a Senior Application Scientist

Introduction: The Critical Role of Purity in Adamantanyl Piperazine APIs

Adamantanyl piperazine derivatives represent a significant class of compounds in modern drug discovery, with applications ranging from antiviral to central nervous system agents.[1][2][3] The unique, rigid, and lipophilic adamantane cage, combined with the versatile piperazine ring, imparts favorable pharmacokinetic and pharmacodynamic properties to these molecules.[3] However, the synthesis of these complex structures often yields a crude product containing a variety of impurities, including unreacted starting materials, byproducts from side reactions, and degradation products.[4]

For an Active Pharmaceutical Ingredient (API), achieving exceptionally high purity is not merely a quality control metric; it is a fundamental requirement for safety and efficacy.[5] Crystallization stands as the most powerful and widely used technique in the pharmaceutical industry for the purification of solid organic compounds.[6][7][8] It is a thermodynamically driven process that can, in a single step, selectively separate a desired compound from a complex mixture, yielding a product with purity often exceeding 99%.[6]

This application note provides an in-depth guide to the principles and practices of crystallizing adamantanyl piperazine derivatives. We will move beyond simple procedural lists to explore the underlying causality of experimental choices, offering field-proven insights to troubleshoot common challenges and optimize your purification workflows.

The Science of Crystallization: From Supersaturation to Crystal Lattice

Crystallization is fundamentally a phase change process where a solute in a liquid solution is separated to form a highly ordered solid crystal structure.[7][9] This process is driven by supersaturation , a state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature.[10][11]

The journey from a supersaturated solution to a purified solid involves two critical stages:

-

Nucleation: The initial formation of small, stable clusters of molecules (nuclei) from the supersaturated solution. This is the kinetic barrier to crystallization.[10]

-

Crystal Growth: The subsequent growth of these nuclei as more molecules from the solution deposit onto their surfaces, building the crystal lattice.

Controlling the balance between nucleation and growth is the key to successful crystallization. Rapid nucleation from a highly supersaturated solution often leads to many small crystals that can trap impurities, while slower, more controlled conditions favor crystal growth, resulting in larger, purer crystals that are easier to filter and handle.[7][11]

Strategic Selection of Crystallization Method

The choice of crystallization technique is dictated by the physicochemical properties of the adamantanyl piperazine derivative and its impurities. The following diagram outlines a decision-making workflow.

Caption: Decision workflow for selecting a suitable crystallization method.

Core Crystallization Protocols and Methodologies

Cooling Crystallization

This is often the preferred method when feasible due to its simplicity and effective control over purity and particle properties.[12][13] It leverages the principle that the solubility of most organic compounds decreases as the temperature of the solvent is lowered.

Causality Behind the Protocol: The goal is to create supersaturation in a controlled manner. Dissolving the compound at an elevated temperature and then slowly cooling allows the solution to become supersaturated gradually. This slow approach favors the growth of existing crystals over the formation of new nuclei, leading to larger, more uniform crystals with fewer occluded impurities.[5]

Caption: Workflow for a typical cooling crystallization experiment.

Protocol 1: Cooling Crystallization

-

Solvent Selection: Choose a solvent in which the adamantanyl piperazine has high solubility at elevated temperatures but low solubility at room temperature or below. Ethanol, isopropanol, or acetonitrile are common starting points.[13]

-

Dissolution: Place the crude compound in an appropriately sized flask. Add the chosen solvent portion-wise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[5][8]

-

Cooling: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Covering the flask with an insulating material can promote slower cooling.

-

Maturation: Once at room temperature, the flask can be placed in an ice bath or refrigerator (0-5 °C) to maximize the yield of the crystallized product.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystal cake with a small amount of the cold crystallization solvent to rinse away any adhering mother liquor which contains the impurities.[5][14]

-

Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Anti-Solvent Crystallization

This technique is invaluable when a suitable single solvent for cooling crystallization cannot be found.[15] It works by adding a "miscible anti-solvent"—a solvent in which the compound of interest is poorly soluble—to a solution of the compound, thereby reducing its solubility and inducing crystallization.[11][16]

Causality Behind the Protocol: The rate of anti-solvent addition is a critical parameter. A slow addition rate maintains a low level of supersaturation, which, similar to slow cooling, promotes crystal growth and results in a purer product. Rapid addition can cause localized high supersaturation, leading to "crashing out" of the product as a fine, often amorphous or impure, powder.[15]

Caption: Workflow for an anti-solvent crystallization experiment.

Protocol 2: Anti-Solvent Crystallization

-

Solvent System Selection: Identify a "solvent" in which the adamantanyl piperazine is readily soluble (e.g., ethanol, acetone) and an "anti-solvent" in which it is poorly soluble but that is fully miscible with the first solvent (e.g., water, hexane).[16][17]

-

Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent at room temperature or with gentle warming.

-

Addition of Anti-Solvent: While stirring the solution vigorously, add the anti-solvent slowly and dropwise. Continue addition until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

-

Crystal Growth: Stop the addition and allow the solution to stir for a period (e.g., 30 minutes to several hours) to allow the crystals to grow.

-

Completion: If required for yield, add a small additional volume of the anti-solvent and cool the mixture in an ice bath.

-

Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of the solvent/anti-solvent mixture (using a higher proportion of the anti-solvent) or with the pure anti-solvent.

-

Drying: Dry the purified product under vacuum.

Reactive Crystallization (Salt Formation)

The basic nitrogen atoms of the piperazine ring make this class of compounds ideal candidates for purification via reactive crystallization, specifically through salt formation.[4][18] In this method, the free base is dissolved in a suitable solvent and reacted with an acid. The resulting salt, having different solubility properties, crystallizes directly from the solution, often with very high purity.[9][10]

Causality Behind the Protocol: This technique is highly selective because only basic compounds will react to form a salt. Non-basic impurities remain in the solution. The choice of acid and solvent is crucial to ensure the resulting salt is crystalline and has low solubility in the reaction medium. This method can effectively separate the target compound from structurally similar impurities that might co-crystallize in other methods.[4][19]

Caption: Workflow for reactive crystallization via salt formation.

Protocol 3: Reactive Crystallization (Diacetate Salt Example)

-

Dissolution: Dissolve the crude adamantanyl piperazine free base in acetone at a concentration of approximately 5-20% (w/v) at a temperature between 20-40°C.[19]

-

Acid Addition: While stirring, slowly add glacial acetic acid. A stoichiometric amount of two equivalents is typically required for the diacetate salt, but using a slight excess (up to 5 times) can maximize precipitation.[19]

-

Crystallization: The crystalline piperazine diacetate will begin to precipitate. Stir the mixture and cool to a temperature between 10-30°C to ensure complete crystallization.[19]

-

Isolation: Separate the precipitated salt from the mother liquor by vacuum filtration.[4]

-

Washing: Wash the collected precipitate thoroughly with cold acetone to remove any excess acetic acid and soluble impurities.[4]

-

Drying: Dry the purified salt in a vacuum oven.

-

(Optional) Regeneration of Free Base: The pure free base can be regenerated from the salt by dissolving the salt in water, basifying the solution (e.g., with NaOH or K₂CO₃), and extracting the free base with an organic solvent (e.g., dichloromethane, ethyl acetate).

Data Presentation: Solvent Selection and Troubleshooting

Table 1: Solvent Selection Guide for Crystallization

A suitable solvent should ideally meet the following criteria:

-

The compound should have high solubility at a high temperature and low solubility at a low temperature.[8]

-

The solvent should not react with the compound.[8]

-

It should be easily removable from the purified crystals (i.e., have a relatively low boiling point).[8]

-

Impurities should either be highly soluble at all temperatures or completely insoluble.

| Solvent | Polarity | Boiling Point (°C) | Typical Use Case |

| Ethanol | Polar Protic | 78 | Good general solvent for cooling crystallization.[1] |

| Isopropanol | Polar Protic | 82 | Similar to ethanol, can offer different solubility profiles. |

| Acetonitrile | Polar Aprotic | 82 | Good for compounds with moderate polarity. |

| Acetone | Polar Aprotic | 56 | Often used in reactive crystallizations or as the 'good' solvent in anti-solvent pairs.[19] |

| Ethyl Acetate | Medium Polarity | 77 | Can be used as a solvent or co-solvent. |

| Toluene | Non-polar | 111 | Useful for less polar derivatives; higher boiling point requires care. |

| Hexane/Heptane | Non-polar | 69 / 98 | Typically used as anti-solvents for polar compounds.[20] |

| Water | Very Polar | 100 | Excellent anti-solvent for non-polar compounds dissolved in polar organic solvents.[16] |

Table 2: Troubleshooting Common Crystallization Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No Crystals Form | - Solution is not sufficiently supersaturated.- Compound is too soluble in the chosen solvent. | - Try to induce nucleation by scratching the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Evaporate some solvent to increase concentration.- Cool to a lower temperature.- If using anti-solvent, add more.[14] |

| "Oiling Out" | - The saturation point is reached at a temperature above the compound's melting point.- Cooling is too rapid. | - Re-heat the solution to re-dissolve the oil, then add more solvent to create a more dilute solution before cooling again.- Use a solvent with a lower boiling point.- Ensure very slow cooling.[14] |

| Low Yield | - Compound has significant solubility even at low temperatures.- Insufficient cooling or maturation time.- Too much solvent was used for dissolution or washing. | - Use a different solvent or a mixed-solvent system.- Increase maturation time at low temperature.- Ensure minimum solvent is used for dissolution and washing.[4] |

| Poor Purity | - Cooling or anti-solvent addition was too rapid, trapping impurities.- Impurities have similar solubility and co-crystallize. | - Repeat the crystallization (recrystallize) ensuring a slower rate of supersaturation.- Try a different solvent system where the impurity has higher solubility.- Consider reactive crystallization to selectively precipitate the target compound.[14] |

Conclusion

The purification of adamantanyl piperazine derivatives by crystallization is a multi-faceted process that requires a systematic approach grounded in the principles of solubility and physical chemistry. By carefully selecting the appropriate technique—be it cooling, anti-solvent, or reactive crystallization—and meticulously controlling key parameters such as cooling rate and solvent addition, researchers can consistently achieve the high levels of purity required for pharmaceutical development. This guide provides the foundational knowledge and practical protocols to navigate the challenges of crystallization and to develop robust, scalable, and reliable purification processes.

References

- Romanini, M., Mondieig, D., & Tamarit, J. L. (2020). Polymorphism of 1,3-X-adamantanes (X=Br, OH, CH3) and the crystal plastic phase formation ability. UPC Commons.

- Romanini, M., Mondieig, D., & Tamarit, J. L. (2020). Polymorphism of 1,3-X-adamantanes (X = Br, OH, CH3) and the crystal plastic phase formation ability. CrystEngComm.

- (2006). X-Ray kinetic study of glassy crystal formation in adamantane derivatives: TTT curves and crystal size effect. Phase Transitions - Taylor & Francis.

- (2025). Polymorphism of 1,3-X-adamantanes (X=Br, OH, CH3) and the crystal plastic phase formation ability. ResearchGate.

- (2025). Polymorphism of 2-Adamantanone. ResearchGate.

- (2021). Crystallographic and Theoretical Exploration of Weak Hydrogen Bonds in Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates and Molecular Docking Analysis. ACS Omega.

- Chemistry Crystallization. SATHEE.

- Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia.

- (2009). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development - ACS Publications.

- (2025). A Practical Approach for Using Solubility to Design Cooling Crystallisations. ResearchGate.

- (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.

- Piperazine.

- (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing.

- (2025). Crystal structure of N-(adamantan-1-yl)-4- methylpiperazine-1-carbothioamide, C16H27N3S. ResearchGate.

- Antisolvent Crystallization.

- (2024). Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics. UL Research Repository - University of Limerick.

- Using AntiSolvent for Crystallization. Mettler Toledo.

- Advanced Control of Pharmaceutical Crystallization. IEEE Control Systems Society.

- (1959). Amine acid salt compounds and process for the production thereof. Google Patents.

- (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate.

- (2011). Synthesis method of N-{2-[4-(2-pyrimidyl)-1-piperazine}adamantine-1-formide. Google Patents.

- Piperazine. Solubility of Things.

- Crystal structure of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide, C16H27N3S.

- Crystallization process guide | industrial use. ANDRITZ GROUP.

- Piperazine. Wikipedia.

- Purification of Piperazine-Containing Compounds. Benchchem.

- SOP: CRYSTALLIZATION. UCT Science.

- 1-(1-Adamantyl)piperazine. CymitQuimica.

- Overcoming Solubility Issues with Piperazine Derivatives. Benchchem.

- 3.3. CRYSTALLIZATION.

- Purification of 1-(Piperazin-2-yl)ethanol. Benchchem.

- The Chemistry of Piperazine: Synthesis, Reactions, and Applications.

- 1-(2-Adamantyl)piperazine. PubChem - NIH.

- (1959). Purification of piperazine. Google Patents.

- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida.

- (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.

- Solid liquid solubility of piperazine. SINTEF.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102180867A - Synthesis method of N-{2-[4-(2-pyrimidyl)-1-piperazine}adamantine-1-formide - Google Patents [patents.google.com]

- 3. CAS 19984-46-4: 1-(1-Adamantyl)piperazine | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmafocusasia.com [pharmafocusasia.com]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. esisresearch.org [esisresearch.org]

- 9. Crystallization process guide | industrial use | ANDRITZ [andritz.com]

- 10. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]

- 11. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. mt.com [mt.com]

- 16. ijprajournal.com [ijprajournal.com]

- 17. Crystallization of para -aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE01055D [pubs.rsc.org]

- 18. nbinno.com [nbinno.com]

- 19. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 20. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

Thin Layer Chromatography (TLC) systems for piperazine ketones

Abstract

This guide details the chromatographic separation and identification of piperazine ketones—compounds featuring both a basic piperazine ring and a ketone moiety. These structures are critical in pharmaceutical synthesis (as intermediates for antipsychotics and antihistamines) and forensic science (as designer drug analogs).[1] This protocol addresses the primary analytical challenge: the "tailing" effect caused by the interaction between basic nitrogen and acidic silanols, while providing a dual-visualization strategy to confirm both functional groups.

Mechanistic Insight & Chemical Logic

The "Silanol Effect" and Tailing

Piperazine derivatives are strong bases (

-

The Problem: In neutral solvents, the piperazine nitrogen protonates or hydrogen-bonds strongly with silanols. This results in "tailing" (streaking spots) and poor resolution (

).[1] -

The Solution: The mobile phase must contain a volatile base (Ammonia or Triethylamine). This base competes for the active silanol sites and suppresses the ionization of the piperazine, allowing it to migrate as a free base.

Dual-Functionality Detection

Piperazine ketones possess two distinct chemical handles for visualization:

-

The Nitrogenous Base: Detectable via Dragendorff’s reagent or Iodoplatinate.

-

The Ketone (Carbonyl): Detectable via 2,4-Dinitrophenylhydrazine (2,4-DNPH).[1]

-

Expert Tip: By performing sequential staining (or running parallel lanes), one can chemically validate the specific "piperazine ketone" structure, distinguishing it from simple piperazines (no ketone) or non-nitrogenous ketones.[1]

Experimental Protocol

Materials & Equipment

-

Stationary Phase: Silica Gel

pre-coated plates (Aluminum or Glass backed).[1] Glass is preferred for heating steps. -

Reference Standards: 1-Benzylpiperazine (BZP) or a known Piperazine Acetophenone intermediate.[1]

-

Sample Solvent: Methanol (HPLC Grade).

Mobile Phase Systems (The "Systems")

Select the system based on the polarity of the specific derivative.

| System ID | Composition (v/v) | Application | Characteristics |

| Sys-PK-1 | MeOH : | General Screening | High polarity.[1] Moves polar salts and free bases well. Fast development. |

| Sys-PK-2 | EtOAc : MeOH : | High Resolution | Industry standard for basic drugs.[1] Excellent separation of impurities. |

| Sys-PK-3 | Acetone : Toluene : | Hydrophobic Analogs | Best for piperazines with large lipophilic side chains (e.g., phenyl rings).[1] |

Note:

Sample Preparation

-

Standard: Dissolve 5 mg of reference standard in 1 mL Methanol.

-

Unknown: Dissolve 5-10 mg of sample in 1 mL Methanol.

-

Self-Validation Check: If the sample does not dissolve, add 1 drop of Formic Acid, but note that this salt formation may affect migration unless the mobile phase ammonia concentration is sufficient to neutralize it in situ.

-

Development Protocol

-

Chamber Saturation: Place filter paper inside the TLC chamber. Pour mobile phase to a depth of 0.5 cm. Close lid and equilibrate for 20 minutes. Crucial: Failure to saturate leads to "edge effect" (curved solvent front).[1]

-

Spotting: Apply 1-2

of sample 1.5 cm from the bottom edge. Keep spot diameter < 3 mm. -

Run: Develop until solvent front reaches 1 cm from the top.

-

Drying: Remove plate and air-dry in a fume hood until all ammonia smell is gone. Residual ammonia interferes with Dragendorff’s reagent.

Visualization Workflows

Use the following flowchart to determine the detection sequence.

Caption: Parallel visualization strategy for confirming the presence of both the piperazine ring (Lane A) and the ketone moiety (Lane B).

Reagent Preparation

-

Dragendorff’s Reagent (Munier-Macheboeuf Modification):

-

2,4-DNPH Reagent:

-

Dissolve 0.4 g 2,4-Dinitrophenylhydrazine in 100 mL 2N HCl.

-

Indication: Yellow to orange-red spots (Ketones/Aldehydes).[1]

-

Data Interpretation & Troubleshooting

System Suitability & Rf Values

Relative Retention Factors (

| Compound Class | Predicted | Visualization Behavior |

| Unsubstituted Piperazine | 0.05 - 0.10 | Purple (Ninhydrin), No UV |

| Piperazine Ketone (Target) | 0.35 - 0.55 | Orange (Dragendorff) + Yellow (DNPH) |

| Non-polar Impurity (e.g., precursor) | 0.80 - 0.95 | UV Active, Negative Dragendorff |

Troubleshooting Guide

-

Issue: Comet-shaped spots (Tailing).

-

Cause: Insufficient base in mobile phase or plate not dried before development.

-

Fix: Increase

to 7% or pre-wash plate with 5% methanolic KOH.

-

-

Issue: Dark background with Dragendorff.

-

Cause: Plate not dried enough; residual ammonia reacting with reagent.

-

Fix: Dry with warm air for 5 minutes longer.

-

-

Issue: No spots visible.

-

Cause: Sample concentration too low or compound is a salt form that didn't migrate.

-

Fix: Spot 5

(drying in between) or add 1 drop

-

References

-

United Nations Office on Drugs and Crime (UNODC). (2013).[7] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (ST/NAR/47).[1]

-

[Link]

-

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0.[1] (See Section on Color Tests and TLC).

-

[Link]

-

-

Stahl, E. (1969).[1] Thin-Layer Chromatography: A Laboratory Handbook. Springer-Verlag. (Foundational text on Dragendorff preparation and silica interactions).

-

Kerrigan, S. (2011).[1] Review of the Analysis of Piperazine Derivatives. Journal of Forensic Sciences.

-

[Link]

-

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Dragendorff's reagent - Wikipedia [en.wikipedia.org]

- 3. epfl.ch [epfl.ch]

- 4. Visualizing agents for PC and TLC. [dhanlaldelloyd.tripod.com]

- 5. allchemist.blogspot.com [allchemist.blogspot.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Adamantanyl Research Chemicals: Ensuring Stability and Integrity

Introduction: The Adamantane Scaffold - A Foundation of Stability

The adamantane moiety, a rigid, strain-free tricyclic hydrocarbon, is a cornerstone in modern medicinal chemistry and materials science.[1] Its unique three-dimensional structure and inherent stability have led to its incorporation into a range of successful therapeutic agents, from antivirals like Amantadine to neuroprotectives such as Memantine.[2] The very structure of adamantane, mimicking a diamondoid lattice, confers exceptional thermal and metabolic stability.[3][4] This stability is a key reason for its use as a bioisostere for phenyl groups and as a scaffold to protect sensitive functional groups from enzymatic degradation, thereby enhancing the pharmacokinetic profile of drug candidates.[5]

However, the "stability" of the adamantane core does not render its derivatives immune to degradation. The functional groups appended to this robust cage are subject to the same environmental and chemical stresses as any other organic molecule. For researchers, scientists, and drug development professionals, a comprehensive understanding of the storage and stability conditions for adamantanyl research chemicals is paramount to ensure the integrity of experimental data and the quality of developmental drug candidates.

This guide provides a detailed overview of the factors influencing the stability of adamantanyl derivatives, protocols for their proper storage, and methodologies for assessing their stability through forced degradation studies.

Core Principles of Storage and Handling

Proper storage and handling are the first lines of defense against the degradation of valuable research chemicals. The following guidelines are based on best practices and information derived from safety data sheets for various adamantane derivatives.

General Storage Recommendations

Most adamantane-based research chemicals are supplied as crystalline solids and are stable under normal laboratory conditions.[1] However, to ensure long-term integrity, the following conditions are recommended:

-

Temperature: Store in a cool, dry place. Specific recommendations often include storing at room temperature or below +30°C.[1] For certain derivatives, particularly those in solution, storage at -20°C for extended periods (up to 3 years for powders) or -80°C (for solutions, up to 1 year) is advised to minimize any potential for degradation.[6]

-

Atmosphere: Keep containers tightly sealed to protect from atmospheric moisture and oxygen.[7] For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Light: Protect from light, especially UV light, as it can induce photolytic degradation.[8][9] Amber vials or storage in a dark cabinet are essential.

-

Ventilation: Store in a well-ventilated area to prevent the accumulation of any potential vapors, especially for more volatile derivatives.[7][10]

Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling adamantanyl compounds.[11]

-

Hygroscopicity: While many adamantane derivatives are not significantly hygroscopic, it is good practice to handle them in a low-humidity environment (e.g., a glove box) when preparing samples for long-term storage or sensitive assays.

-

Avoid Incompatibilities: A critical aspect of safe storage and handling is the avoidance of incompatible materials.

Factors Influencing Stability and Potential Degradation Pathways

The stability of an adamantanyl research chemical is primarily dictated by the nature of its functional groups and their susceptibility to various environmental factors. The adamantane cage itself is generally resistant to degradation under typical storage and experimental conditions.

Incompatibilities

The most consistently cited incompatibility for adamantane and its derivatives is with strong oxidizing agents .[1][10][12] Contact with these can lead to rapid and potentially hazardous reactions. Care should also be taken to avoid contact with strong acids and bases during storage, unless the compound is specifically formulated as a salt.

Degradation Pathways

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish stability-indicating analytical methods.[9][13] The primary degradation pathways for adamantanyl research chemicals are hydrolysis, oxidation, thermal decomposition, and photolysis.

Caption: Major degradation pathways for adamantanyl research chemicals.

-

Hydrolytic Degradation: Adamantanyl derivatives containing hydrolyzable functional groups, such as esters and amides, are susceptible to degradation in the presence of water, with the rate being highly dependent on pH. Studies on adamantane-cysteine bioconjugates have shown that they possess good hydrolytic stability at both acidic (pH 1.0) and neutral (pH 7.4) conditions, though degradation is typically faster under acidic conditions.[14]

-

Oxidative Degradation: The adamantane cage can undergo oxidation, particularly at the tertiary bridgehead carbons, to form hydroxylated derivatives.[15][16] This is a known metabolic pathway for adamantane-containing drugs and can also occur under oxidative stress conditions, for example, in the presence of hydrogen peroxide.[5]

-

Thermal Degradation: While the adamantane core is thermally robust, high temperatures can lead to degradation, especially in derivatives with less stable functional groups.[8][17] For instance, 1,3-dimethyladamantane undergoes thermal decomposition at temperatures between 693 and 743 K, with demethylation and dehydrogenation being major pathways.[18]

-

Photolytic Degradation: Exposure to UV light can induce photodegradation in adamantanyl compounds. For example, irradiating poly(adamantyl vinyl ketone) with UV light results in the formation of a polyolefin and adamantane as major products through Norrish Type I pathways.[19] In other cases, photolysis can lead to the formation of adamantanone and other derivatives.[20]

Experimental Protocols

The following protocols provide a framework for the proper storage and stability assessment of adamantanyl research chemicals.

Protocol 1: Long-Term Storage of Adamantanyl Research Chemicals

-

Compound Preparation:

-

Ensure the research chemical is in a solid, dry state. If the compound is in solution, consider evaporating the solvent under reduced pressure, provided the compound is not thermally labile.

-

For highly sensitive compounds, perform all manipulations in a controlled environment, such as a glove box with an inert atmosphere.

-

-

Container Selection:

-

Use amber glass vials with PTFE-lined screw caps to protect from light and ensure a tight seal.

-

For long-term storage, consider flame-sealing the compound in an amber ampoule under an inert atmosphere.

-

-

Storage Conditions:

-

Place the sealed container in a labeled secondary container.

-

Store in a designated, well-ventilated, and secure location that meets the temperature and humidity requirements (e.g., a desiccator at room temperature, a -20°C freezer, or a -80°C freezer).

-

-

Documentation:

-

Maintain a detailed record of the compound's identity, source, purity, date of receipt, and storage conditions.

-

Periodically inspect stored samples for any changes in physical appearance (e.g., color change, clumping).

-

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is based on ICH guideline Q1A(R2) and is designed to assess the intrinsic stability of an adamantanyl research chemical.[13][21] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][13]

Caption: Experimental workflow for a forced degradation study.

-

Sample Preparation:

-

Prepare a stock solution of the adamantanyl compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). The solubility of adamantane derivatives can vary, so empirical testing may be needed.[10][22]

-

For each stress condition, aliquot the stock solution into separate amber vials.

-

For thermal stress on the solid-state, weigh a known amount of the solid compound into a vial.

-

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 1.0 M HCl to a sample vial. Store at 60°C for up to 7 days.

-

Base Hydrolysis: Add an equal volume of 1.0 M NaOH to a sample vial. Store at 60°C for up to 7 days.

-

Oxidation: Add an equal volume of 30% H₂O₂ to a sample vial. Store at room temperature for up to 7 days, protected from light.

-

Thermal Stress (Solution): Store a vial of the stock solution at 80°C for up to 7 days.

-

Thermal Stress (Solid): Store a vial of the solid compound at 80°C for up to 7 days.

-

Photostability: Expose a solution and solid sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9]

-

Control: Store a vial of the stock solution and a vial of the solid compound under the recommended long-term storage conditions, protected from light.

-

-

Time Points:

-

Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours, and 7 days) to monitor the extent of degradation.

-

-

Sample Processing for Analysis:

-

At each time point, cool the samples to room temperature.

-

Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples, including the control, to a suitable concentration for HPLC analysis with the mobile phase.[23][24]

-

Filter the samples through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method (see Protocol 3).

-

Protocol 3: General Purpose Stability-Indicating HPLC Method

This protocol provides a starting point for developing a reversed-phase HPLC (RP-HPLC) method for the analysis of adamantanyl research chemicals and their degradation products. Method optimization will be required for specific compounds.

-

Instrumentation: HPLC system with a UV or photodiode array (PDA) detector. A mass spectrometer (MS) is highly recommended for the identification of degradation products.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

-

Gradient:

Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: PDA detector scanning from 200-400 nm. The analytical wavelength should be chosen based on the UV spectrum of the parent compound.

Data Interpretation and Reporting

-

Specificity: The HPLC method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector or MS can confirm this.

-

Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the control.

-